Cas no 34702-01-7 ((2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone)
34702-01-7 structure
Product Name:(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Numero CAS:34702-01-7
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD17536211
CID:1463653
PubChem ID:20306617
Update Time:2025-06-15
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone, (2-chlorophenyl)(2,4-dimethoxyphenyl)-
- (2-chlorophenyl)-(2,4-dimethoxyphenyl)methanone
- SCHEMBL11577282
- Z1020782010
- AKOS012096218
- (2-chlorophenyl)(2,4-dimethoxyphenyl)methanone
- EN300-95108
- 34702-01-7
- CS-0264887
- (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
-
- MDL: MFCD17536211
- Inchi: 1S/C15H13ClO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3
- Chiave InChI: GQKWTEFZEUUWCD-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C(C1C=CC(=CC=1OC)OC)=O
Proprietà calcolate
- Massa esatta: 276.05539
- Massa monoisotopica: 276.0553220g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.53
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C614290-10mg |
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614290-50mg |
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C614290-100mg |
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-95108-0.05g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 0.05g |
$155.0 | 2025-02-19 | |
| Enamine | EN300-95108-0.1g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 0.1g |
$232.0 | 2025-02-19 | |
| Enamine | EN300-95108-0.25g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 0.25g |
$331.0 | 2025-02-19 | |
| Enamine | EN300-95108-0.5g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 0.5g |
$524.0 | 2025-02-19 | |
| Enamine | EN300-95108-1.0g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 1.0g |
$671.0 | 2025-02-19 | |
| Enamine | EN300-95108-2.5g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 2.5g |
$1315.0 | 2025-02-19 | |
| Enamine | EN300-95108-5.0g |
(2-chlorophenyl)(2,4-dimethoxyphenyl)methanone |
34702-01-7 | 95.0% | 5.0g |
$1945.0 | 2025-02-19 |
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
34702-01-7 ((2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso